4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
Overview
Description
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is a synthetic compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol . It is an intermediate in the synthesis of Finasteride and Dutasteride, which are 5α-reductase inhibitors used for the treatment of benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Mechanism of Action
Target of Action
The primary target of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, also known as Dutasteride acid, is the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to a more potent androgen, 5α-dihydrotestosterone (DHT) .
Mode of Action
Dutasteride acid acts as an inhibitor of the 5α-reductase enzyme . By inhibiting this enzyme, it prevents the conversion of testosterone to DHT . This results in a decrease in the levels of DHT, a key factor in certain conditions such as benign prostatic hyperplasia and other hyperandrogenetic related disorders .
Biochemical Pathways
The inhibition of the 5α-reductase enzyme disrupts the androgen signaling pathway . This pathway is responsible for the regulation of genes that control the growth of certain tissues. By reducing the levels of DHT, Dutasteride acid can help to control the growth of these tissues .
Result of Action
The primary result of Dutasteride acid’s action is a reduction in the levels of DHT . This can lead to a decrease in the symptoms of conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .
Biochemical Analysis
Biochemical Properties
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes such as 5a-reductase, which is involved in the conversion of testosterone to 5a-dihydrotestosterone . The nature of these interactions is inhibitory, leading to a decrease in the production of 5a-dihydrotestosterone .
Cellular Effects
The effects of this compound on cells are significant. By inhibiting the 5a-reductase enzyme, it influences cell function by reducing the levels of 5a-dihydrotestosterone . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the 5a-reductase enzyme . This results in enzyme inhibition, leading to a decrease in the conversion of testosterone to 5a-dihydrotestosterone . This can lead to changes in gene expression related to androgen-responsive genes .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the metabolism of testosterone . It interacts with the 5a-reductase enzyme, which is involved in the conversion of testosterone to 5a-dihydrotestosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid typically involves the transformation of Progesterone . The process includes several steps, such as oxidation, reduction, and substitution reactions, under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), Alkylating agents (CH3I).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals like Finasteride and Dutasteride .
Scientific Research Applications
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting 5α-reductase, an enzyme involved in steroid metabolism.
Medicine: Utilized in the development of drugs for treating conditions like benign prostatic hyperplasia and androgenic alopecia.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Finasteride: A 5α-reductase inhibitor used for treating benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action but a broader spectrum of activity.
Uniqueness
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of both Finasteride and Dutasteride. This makes it a valuable compound in pharmaceutical research and production .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESQZBVTKLIQN-MLGOENBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238002 | |
Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104239-97-6 | |
Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104239-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5alpha,17beta)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104239976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUTASTERIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E6A626D4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an HPLC method to quantify Dutasteride acid alongside Dutasteride and its other related molecules?
A1: The research focuses on developing a reliable High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify Dutasteride, a 5α-reductase inhibitor, along with its related molecules, including Dutasteride acid. [] This is important because the presence of these related molecules in pharmaceutical formulations can influence the drug's efficacy and stability. Quantifying these compounds helps ensure the quality, safety, and effectiveness of the final Dutasteride product.
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